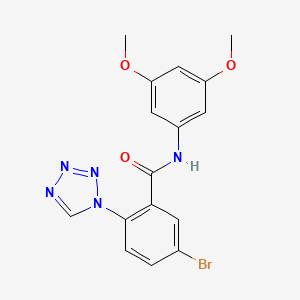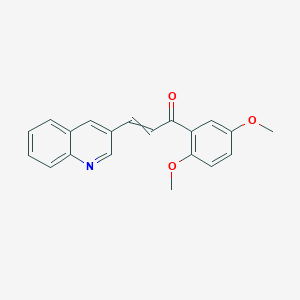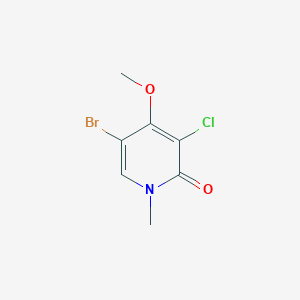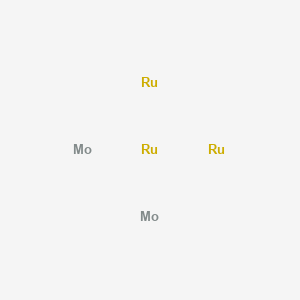
Molybdenum--ruthenium (2/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–ruthenium (2/3) is a compound consisting of molybdenum and ruthenium in a 2:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electronics. Both molybdenum and ruthenium are transition metals known for their high melting points, resistance to corrosion, and catalytic abilities.
準備方法
Synthetic Routes and Reaction Conditions: Molybdenum–ruthenium (2/3) can be synthesized through various methods, including chemical vapor deposition, solid-state reactions, and solution-based techniques. One common approach involves the reduction of molybdenum and ruthenium precursors in a hydrogen atmosphere at high temperatures. For instance, molybdenum trioxide and ruthenium trichloride can be reduced using hydrogen gas at temperatures around 800°C to 1000°C to form the desired compound.
Industrial Production Methods: In industrial settings, the production of molybdenum–ruthenium (2/3) often involves the use of metal-organic frameworks (MOFs) as precursors. These MOFs are subjected to thermal treatment in the presence of reducing agents to yield the final product. This method allows for precise control over the composition and morphology of the resulting compound, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Molybdenum–ruthenium (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can form oxides such as molybdenum dioxide and ruthenium dioxide. Reduction reactions often involve the conversion of higher oxidation state compounds to lower oxidation states, such as the reduction of molybdenum trioxide to molybdenum dioxide.
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–ruthenium (2/3) include hydrogen gas, oxygen, and various halogens. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed. For example, the oxidation of molybdenum–ruthenium (2/3) in an oxygen-rich environment at elevated temperatures can yield mixed oxides.
Major Products: The major products formed from the reactions of molybdenum–ruthenium (2/3) include various oxides, halides, and mixed-metal compounds. These products are often characterized by their unique structural and electronic properties, making them valuable for applications in catalysis and materials science.
科学的研究の応用
Chemistry: In chemistry, molybdenum–ruthenium (2/3) is used as a catalyst in various reactions, including hydrogenation, oxidation, and metathesis reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool for synthetic chemists.
Biology: In biological research, molybdenum–ruthenium (2/3) is studied for its potential as an anticancer agent. Ruthenium compounds, in particular, have shown promise in targeting cancer cells and inducing apoptosis, making this compound a subject of interest for developing new cancer therapies.
Medicine: In medicine, molybdenum–ruthenium (2/3) is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique properties allow for the development of novel imaging techniques and targeted drug delivery systems.
Industry: In industrial applications, molybdenum–ruthenium (2/3) is used in the production of high-performance alloys, coatings, and electronic components. Its resistance to corrosion and high-temperature stability make it suitable for use in harsh environments.
作用機序
The mechanism by which molybdenum–ruthenium (2/3) exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, ruthenium compounds can interact with cellular components, such as DNA and proteins, to induce cell death in cancer cells. The molecular targets and pathways involved in these processes are still under investigation, but they likely involve the modulation of redox states and the generation of reactive oxygen species.
類似化合物との比較
Similar Compounds: Similar compounds to molybdenum–ruthenium (2/3) include other molybdenum-ruthenium alloys and compounds, such as molybdenum–ruthenium (1/1) and molybdenum–ruthenium (3/2). These compounds share similar properties but differ in their molybdenum to ruthenium ratios, which can affect their chemical behavior and applications.
Uniqueness: Molybdenum–ruthenium (2/3) is unique due to its specific molybdenum to ruthenium ratio, which provides a balance of properties from both metals. This ratio allows for optimal catalytic activity and stability, making it particularly useful in applications requiring high performance and durability.
特性
CAS番号 |
918943-31-4 |
|---|---|
分子式 |
Mo2Ru3 |
分子量 |
495.1 g/mol |
IUPAC名 |
molybdenum;ruthenium |
InChI |
InChI=1S/2Mo.3Ru |
InChIキー |
IMMYWJDQDGYXCK-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Mo].[Ru].[Ru].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


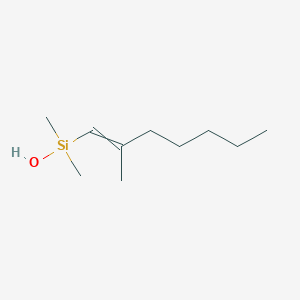
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
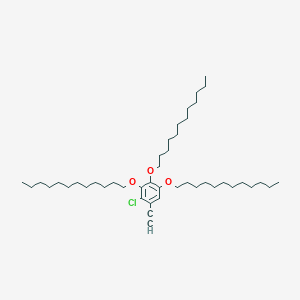
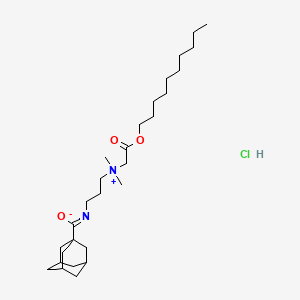
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
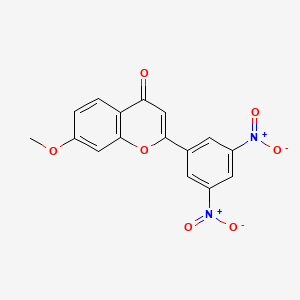
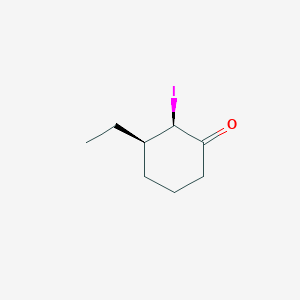

![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
